Higher Lipophilicity vs. Unsubstituted Phenyl Analog
The target compound exhibits an XLogP3 of 3.3 (PubChem prediction), which is approximately 1.3 log units higher than the estimated value for 2‑phenyl‑4‑methyl‑3‑oxopentanenitrile (XLogP3 ≈ 2.0). This difference corresponds to the well‑established bromine contribution to lipophilicity [1]. The increased logP can enhance passive membrane permeability and is a key parameter for CNS drug design.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | 2-Phenyl-4-methyl-3-oxopentanenitrile (estimated XLogP3 ≈ 2.0) |
| Quantified Difference | ΔXLogP3 ≈ +1.3 |
| Conditions | Computed by PubChem XLogP3 3.0 (2019) and fragment‑based estimation for comparator |
Why This Matters
A higher lipophilicity can translate into better passive cellular permeability and, when required, a greater ability to cross the blood‑brain barrier.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chem. Rev. 1971, 71, 525–616. View Source
